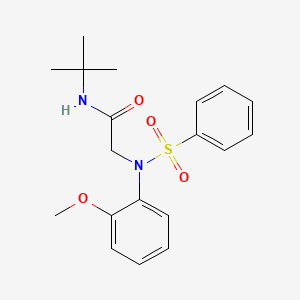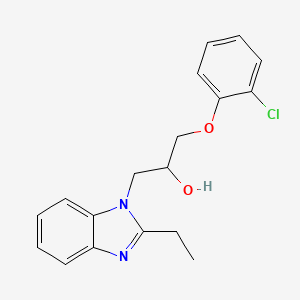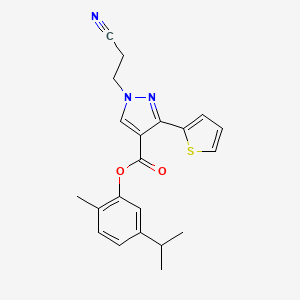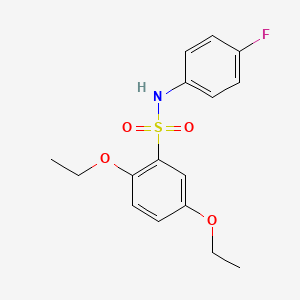
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability, which may underlie the therapeutic effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to increase GABA levels in the brain, as well as to increase GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have no significant effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting a high degree of selectivity for GABA-AT inhibition.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide for lab experiments is its high selectivity for GABA-AT inhibition, which allows for the investigation of the specific role of GABAergic neurotransmission in various neurological and psychiatric disorders. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which allows for sustained GABA-AT inhibition and potential therapeutic benefits. However, one of the limitations of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively low solubility, which may complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for the investigation of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One direction is the further exploration of its therapeutic potential in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Another direction is the investigation of its potential use in combination with other drugs, such as antiepileptic drugs or antidepressants, to enhance their therapeutic effects. Moreover, the development of novel GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs. Finally, the investigation of the molecular mechanisms underlying the effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on GABAergic neurotransmission may provide insights into the pathophysiology of various neurological and psychiatric disorders and lead to the development of novel therapeutic targets.
Synthesis Methods
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is 1-cyclopentyl-3-(1-methylcyclopropyl)urea, which is obtained by reacting cyclopentyl isocyanate with 1-methylcyclopropylamine. This intermediate is then coupled with 5-bromo-1H-pyrazole-3-carboxylic acid to yield N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the efficacy of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in reducing seizure activity and increasing seizure threshold in animal models of epilepsy. In addition, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and to have antidepressant-like effects in animal models of depression. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as it has been shown to reduce cocaine self-administration and cocaine-seeking behavior in animal models.
properties
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(9-10-15)8-6-14(19)17-13-7-11-16-18(13)12-4-2-3-5-12/h7,11-12H,2-6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUVHYNFZQTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)




![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)



![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)